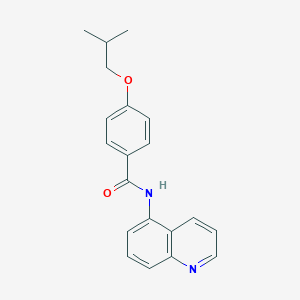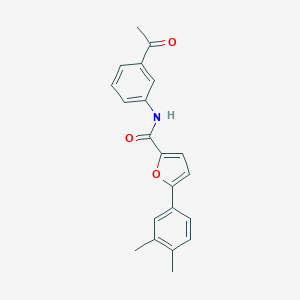
4-isobutoxy-N-(5-quinolinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-isobutoxy-N-(5-quinolinyl)benzamide is a chemical compound that belongs to the family of quinoline derivatives. It is a white solid with a molecular weight of 358.45 g/mol and a melting point of 176-178°C. This compound has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery.
Mecanismo De Acción
The mechanism of action of 4-isobutoxy-N-(5-quinolinyl)benzamide is not well understood. However, it has been suggested that the compound may exert its anti-cancer activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Additionally, it has been shown to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 4-isobutoxy-N-(5-quinolinyl)benzamide has been shown to possess a variety of other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species in cells. Additionally, this compound has been shown to possess anti-microbial activity against a variety of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 4-isobutoxy-N-(5-quinolinyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its anti-cancer activity has been well established. However, there are also limitations to its use. The compound is relatively unstable and may degrade over time, leading to inconsistent results. Additionally, its mechanism of action is not well understood, making it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 4-isobutoxy-N-(5-quinolinyl)benzamide. One area of interest is the development of more stable analogs of the compound that exhibit similar anti-cancer activity. Additionally, further research is needed to elucidate the precise mechanism of action of the compound and to optimize its use in lab experiments. Finally, there is potential for the development of novel drugs based on the structure of this compound for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 4-isobutoxy-N-(5-quinolinyl)benzamide involves the reaction of 5-aminoquinoline with isobutyl chloroformate and 4-aminobenzamide in the presence of a catalyst. The reaction is carried out in an organic solvent such as dichloromethane or chloroform and requires careful monitoring of the reaction conditions to obtain a high yield of the desired product.
Aplicaciones Científicas De Investigación
The compound 4-isobutoxy-N-(5-quinolinyl)benzamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.
Propiedades
Fórmula molecular |
C20H20N2O2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
4-(2-methylpropoxy)-N-quinolin-5-ylbenzamide |
InChI |
InChI=1S/C20H20N2O2/c1-14(2)13-24-16-10-8-15(9-11-16)20(23)22-19-7-3-6-18-17(19)5-4-12-21-18/h3-12,14H,13H2,1-2H3,(H,22,23) |
Clave InChI |
APGVIPXUBPXYGM-UHFFFAOYSA-N |
SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
SMILES canónico |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B244295.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-5-chloro-2-methoxybenzamide](/img/structure/B244296.png)
![3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B244299.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B244301.png)
![2,6-dimethoxy-N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244302.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B244310.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)

![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
![2-(4-methoxyphenoxy)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244318.png)